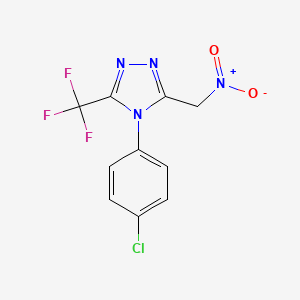

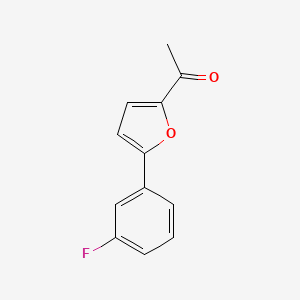

![molecular formula C27H29N5 B3006145 2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384368-92-7](/img/structure/B3006145.png)

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, particularly those with a piperazinyl substituent, has been explored due to their potential as H1-antihistaminic agents. The process involves the preparation of a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, which have been tested for their antihistaminic activity both in vitro and in vivo. The synthesis of these compounds is significant as it allows for the modification of the benzimidazole nucleus, which is crucial for enhancing antihistaminic activity. One of the synthesized compounds, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, demonstrated remarkable potency, surpassing chlorpheniramine maleate by 39 times in in vivo antihistaminic activity, leading to its selection for clinical evaluation .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated using X-ray crystallography. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing that the benzimidazole ring is nearly planar and forms a significant dihedral angle with the fluorophenyl ring. The piperazine ring, which is protonated in this case, adopts a chair conformation. This compound cocrystallizes with fumaric acid, forming hydrogen bonds between the protonated piperazine nitrogen and the deprotonated oxygen of the fumarate anion. Such detailed structural information is crucial for understanding the interaction of these compounds with histamine receptors and for designing compounds with enhanced antihistaminic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives with piperazinyl substituents are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of the benzimidazole core followed by the introduction of the piperazinyl group. The presence of substituents such as the ethoxyethyl group in the 1-position of the benzimidazole nucleus is critical for the antihistaminic activity, as it influences the binding affinity and efficacy of the compound. The synthesis of these compounds requires careful consideration of the reactivity and selectivity of the reactions to obtain the desired product with the appropriate substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity of the benzimidazole ring and the conformation of the piperazine ring affect the compound's ability to interact with biological targets. The crystallographic data, such as cell dimensions and dihedral angles, provide insight into the solid-state properties of these compounds, which can have implications for their stability, solubility, and formulation. The protonation of the piperazine nitrogen and the interaction with fumaric acid suggest that the compound's charge and solubility can be manipulated, which is important for its bioavailability and therapeutic efficacy .

Aplicaciones Científicas De Investigación

Antiproliferative Activity Against Cancer Cell Lines

Compounds related to the benzimidazole family have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and assessed their antiproliferative effect using the MTT assay method against various cancer cell lines. Some compounds showed promising activity, suggesting the potential for further research as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Fluorescent Properties for DNA Detection

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and their fluorescent properties have been studied by Rangnekar and Rajadhyaksha (1986). These compounds, through their fluorescence, have potential applications as fluorescent whitening agents for textiles and possibly for DNA detection, highlighting the versatile applications of benzimidazole derivatives in both industrial and scientific research contexts (Rangnekar & Rajadhyaksha, 1986).

Novel Synthetic Pathways and Mechanistic Insights

Studies have also focused on developing novel synthetic routes and mechanistic insights into the formation of benzimidazole derivatives. For example, the work on benzimidazole condensed ring systems by Rida et al. (1988) provides valuable information on new syntheses of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. This research contributes to the broader understanding of synthetic pathways and potential pharmacological applications of these compounds (Rida, Soliman, Badawey, & Kappe, 1988).

Propiedades

IUPAC Name |

2-ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5/c1-3-22-20(2)23(19-28)26-29-24-11-7-8-12-25(24)32(26)27(22)31-17-15-30(16-18-31)14-13-21-9-5-4-6-10-21/h4-12H,3,13-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVBCZOSLSQTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

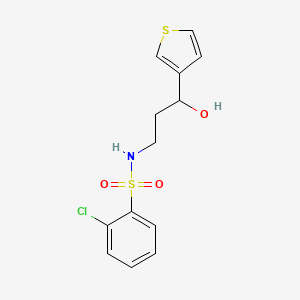

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)

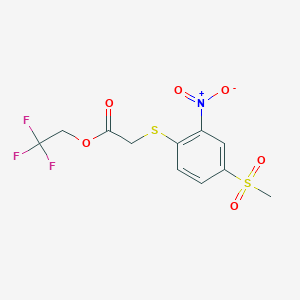

![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

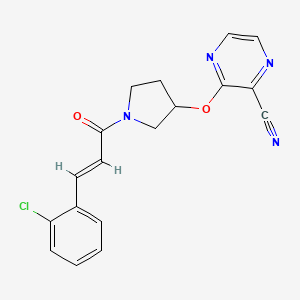

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)